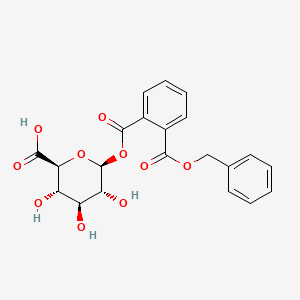

Monobenzyl Phthalate beta-D-Glucuronide

Description

Monobenzyl Phthalate beta-D-Glucuronide (CAS 102674-29-3) is a glucuronidated metabolite of monobenzyl phthalate, a derivative of benzyl esters. It has the molecular formula C₂₁H₂₀O₁₀ and a molecular weight of 432.38 g/mol. This compound is characterized by a benzyl group conjugated to a glucuronic acid moiety via a beta-glycosidic bond. It is primarily utilized in toxicological studies to assess phthalate metabolism and excretion, with a purity >95% (HPLC) and storage at -20°C .

Properties

Molecular Formula |

C21H20O10 |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1 |

InChI Key |

XRYVIGQHAGBRFV-QYRAFCHESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) typically involves multiple steps, starting with the preparation of the glucuronic acid derivative. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using suitable protecting groups to prevent unwanted reactions.

Activation of Carboxylic Acid: The carboxylic acid group is activated, often using reagents like carbodiimides, to facilitate the coupling with the benzyloxycarbonyl benzoate.

Coupling Reaction: The activated glucuronic acid derivative is then coupled with 2-((benzyloxy)carbonyl)benzoate under controlled conditions to form the desired product.

Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Monobenzyl Phthalate beta-D-Glucuronide is a glucuronide conjugate of Monobenzyl Phthalate, which is a metabolite of phthalates . Phthalates are industrial chemicals widely used as plasticizers in various products .

Scientific Research Applications

- Biomarker Studies this compound can be used in studies focused on the exposure of humans to phthalates . After exposure to an environmental toxicant, peripheral blood samples express the hallmarks of epigenetic dysregulation within hours . Human peripheral blood is used as a research model to study the exposure of xenobiotics in humans .

- Metabolism Research Phthalates, following human exposure, are hydrolyzed into monoesters and further transformed by P450 enzymes into oxidative metabolites . These metabolites can also be converted to glucuronide conjugates and excreted through urine and feces . Studies of this compound can help to understand the metabolic pathways and excretion mechanisms of phthalates in the human body .

- Immunological Response Studies Dendritic cells (DCs) derived from peripheral blood mononuclear cells (PBMCs) are used to study immunological responses due to phthalate exposure . Studies show that phthalates affect the maturation of PBMC-derived DCs through estrogen receptor activation .

Mechanism of Action

The mechanism of action of beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in glucuronidation, a process that enhances the solubility and excretion of various substances. This interaction is crucial for its role in drug metabolism and detoxification pathways.

Comparison with Similar Compounds

Comparison with Similar Glucuronidated Compounds

Phthalate-Derived Glucuronides

Mono(2-ethyl-5-oxo-hexyl) Phthalate (phenyl-d4) Glucuronide

- Structure : Contains a deuterated ethyl-oxo-hexyl chain instead of benzyl.

- Molecular Formula : C₂₂H₂₄D₄O₁₁; MW : 472.48 g/mol.

- Applications : Used as an isotope-labeled internal standard in urine analysis to enhance metabolite stability .

- Key Difference: Isotopic labeling enables precise quantification via mass spectrometry, unlike non-deuterated Monobenzyl Phthalate glucuronide.

Monomethyl Phthalate O-Beta-D-Glucuronide

- Structure : Features a methyl group instead of benzyl.

- Molecular Formula : C₁₅H₁₂D₄O₁₀; MW : 360.31 g/mol (deuterated version).

- Applications : Serves as a stable isotope standard for environmental or biological monitoring.

Mono-n-butyl Phthalate Glucuronide

- Metabolic Data: In rats, mono-n-butyl phthalate and monobenzyl phthalate are excreted in a 5:3 ratio as free or glucuronidated forms, indicating divergent metabolic processing .

Drug-Derived Glucuronides

Chloramphenicol 3-O-beta-D-Glucuronide

- Structure : Derived from the antibiotic chloramphenicol.

- Molecular Formula : C₁₇H₂₀Cl₂N₂O₁₁; MW : 499.25 g/mol.

- Applications : Studied in drug metabolism and pharmacokinetics.

- Key Difference : The nitrobenzene and dichloroacetamide groups confer antimicrobial activity absent in phthalate glucuronides .

Fluphenazine Beta-D-Glucuronide

Analytical and Diagnostic Glucuronides

Phenolphthalein beta-D-Glucuronide

- Structure: Phenolphthalein conjugated to glucuronic acid.

- Molecular Formula : C₂₆H₂₂O₁₀; MW : 494.45 g/mol.

- Applications: Substrate for beta-glucuronidase assays; releases colored phenolphthalein upon hydrolysis.

- Key Difference: The large aromatic system enhances optical detection, unlike non-chromophoric phthalate glucuronides .

4-Methylumbelliferyl beta-D-Glucuronide

- Applications : Generates fluorescent 4-methylumbelliferone upon enzymatic cleavage.

Steroid and Triterpenoid Glucuronides

Estradiol-17-beta-D-Glucuronide

- Structure : Steroid D-ring glucuronide.

- Biological Impact : Potent cholestatic agent inhibiting bile flow in rats at 11 µmol/kg .

- Key Difference : Steroidal backbone induces hepatobiliary dysfunction, unlike phthalate glucuronides .

Glycyrrhetic Acid 3-O-mono-β-D-Glucuronide (GAMG)

- Structure: Triterpenoid (glycyrrhetinic acid) conjugate.

- Applications : High-potency sweetener with anti-inflammatory properties.

- Key Difference: Bioactivity driven by triterpenoid structure, contrasting with phthalate metabolites .

Biological Activity

Monobenzyl Phthalate beta-D-Glucuronide (MBzP-β-D-G) is a metabolite derived from the breakdown of monobenzyl phthalate (MBzP), a widely used plasticizer. Understanding its biological activity is crucial due to the potential health implications associated with phthalate exposure, particularly as endocrine disruptors.

- CAS Number : 102674-29-3

- Molecular Formula : C21H20O10

- Molecular Weight : 432.38 g/mol

- Purity : >95% (HPLC) .

Endocrine Disruption

Research indicates that MBzP and its metabolites, including MBzP-β-D-G, can act as endocrine disruptors. They interfere with hormonal functions and may lead to reproductive and developmental toxicities. A study highlighted that exposure to MBzP resulted in significant alterations in gene expression related to inflammatory cytokines, particularly IL-4, without affecting other cytokines such as IL-5 and IFN-γ . This suggests a selective immunomodulatory effect of MBzP.

Cytotoxicity and Apoptosis

In vitro studies have shown that MBzP can induce cytotoxic effects in human peripheral blood mononuclear cells (PBMCs). Sicinska (2019) demonstrated that MBzP exposure reduced cell viability over time, indicating potential apoptotic pathways activated by phthalates . The mechanisms involved included alterations in calcium ion levels and mitochondrial membrane potential, leading to increased caspase activity, particularly caspase−9 .

Case Studies and Research Findings

- Phthalate Exposure in Eels : A study on European eels (Anguilla anguilla) found that various phthalate metabolites, including MBzP, were present in muscle tissues. The study utilized β-glucuronidase to deconjugate glucuronides for analysis, revealing significant concentrations of these metabolites .

- Cohort Studies on Human Exposure : Epidemiological studies have linked phthalate exposure with adverse health effects, including altered hormone levels and reproductive outcomes. Notably, higher concentrations of MBzP were correlated with negative impacts on sex steroid hormones .

- Animal Models : Research involving mouse models exposed to phthalates showed long-lasting epigenetic changes and inflammatory responses due to exposure during critical developmental windows . These findings underscore the potential for MBzP-β-D-G to contribute to systemic toxicity.

Table 1: Summary of Biological Effects of Monobenzyl Phthalate Metabolites

| Study Reference | Biological Effect | Observed Outcome |

|---|---|---|

| Sicinska (2019) | Cytotoxicity in PBMCs | Reduced cell viability; increased caspase activity |

| Glue et al. (2002) | Cytokine production | Increased IL-4 expression; no increase in IL-5 or IFN-γ |

| Fourgous et al. (2016) | Presence in eel tissues | Significant concentrations detected |

Table 2: Correlation of Phthalate Metabolites in Human Serum

| Metabolite | Correlation Coefficient | p-value |

|---|---|---|

| Monobenzyl Phthalate (MBzP) | 0.567 | <0.001 |

| Mono-n-butyl Phthalate (MnBP) | 0.166 | 0.680 |

Q & A

Basic Research Questions

Q. What are the critical parameters for characterizing Monobenzyl Phthalate β-D-Glucuronide in vitro?

- Methodological Answer : Structural verification requires nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., β-D-glucuronide linkage) and high-resolution mass spectrometry (HRMS) for molecular weight validation (432.381 g/mol, C₂₁H₂₀O₁₀) . Purity assessment (>95% via HPLC) and stability testing (storage at -20°C) are essential for reproducibility in metabolic studies .

Q. How can researchers detect MBzP-β-D-GlcU in biological matrices?

- Methodological Answer : Enzymatic hydrolysis using β-glucuronidase (e.g., E. coli K12, 80–140 U/mg) releases the aglycone, which can be quantified via LC-MS/MS. Optimize buffer conditions (pH 6.5 ammonium acetate) and validate recovery rates using spiked urine or plasma samples .

Q. What synthetic challenges arise during the preparation of glucuronide conjugates like MBzP-β-D-GlcU?

- Methodological Answer : Direct oxidation of glucoside precursors often fails due to substrate degradation. Alternative routes involve protecting-group strategies (e.g., acetylated glucuronyl donors) and phase-transfer catalysis under inert atmospheres to stabilize reactive intermediates .

Advanced Research Questions

Q. How can conflicting data on MBzP-β-D-GlcU’s metabolic stability be resolved?

- Methodological Answer : Discrepancies may stem from interspecies differences in UDP-glucuronosyltransferase (UGT) activity. Use recombinant human UGT isoforms (e.g., UGT1A9/2B7) for in vitro assays and cross-validate with human hepatocyte models. Control for pH, temperature, and cofactor availability (e.g., UDPGA) .

Q. What experimental designs are optimal for studying MBzP-β-D-GlcU’s interaction with estrogen receptors?

- Methodological Answer : Combine competitive binding assays (using radiolabeled estradiol) with transcriptional activation tests (e.g., ERα/β luciferase reporter systems). Account for glucuronide hydrolysis in vivo by co-administering β-glucuronidase inhibitors to isolate direct effects .

Q. How do structural modifications of MBzP-β-D-GlcU influence its pharmacokinetic profile?

- Methodological Answer : Introduce isotopic labels (e.g., deuterium at benzyl positions) to track absorption/distribution via LC-HRMS. Compare clearance rates in knockout rodent models (e.g., Mrp2-deficient mice) to identify transporter-mediated excretion pathways .

Data Analysis & Contradiction Management

Q. What criteria should guide the inclusion of MBzP-β-D-GlcU data in systematic reviews?

- Methodological Answer : Apply the "study confidence" framework: Assess bias risk (e.g., analytical validity of glucuronide quantification), sensitivity (e.g., detection limits <1 ng/mL), and consistency across matrices (urine vs. plasma). Prioritize studies reporting raw chromatograms and hydrolysis validation .

Q. How can researchers address variability in glucuronide recovery during enzymatic hydrolysis?

- Methodological Answer : Standardize enzyme activity (U/mg) across batches using 4-nitrophenyl-β-D-glucuronide (4NPG) as a control substrate. Include internal standards (e.g., deuterated analogs) to correct for matrix effects and enzyme inhibition .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.